N-(3-ethylphenyl)-2-thiophenecarboxamide
Description
N-(3-Ethylphenyl)-2-thiophenecarboxamide is a thiophene-based carboxamide derivative characterized by a 2-thiophenecarboxamide moiety linked to a 3-ethylphenyl group. Thiophene carboxamides are a versatile class of molecules with applications in medicinal chemistry, often serving as intermediates or bioactive agents. The substitution pattern on the phenyl ring (e.g., nitro, fluoro, or alkyl groups) and modifications to the thiophene core significantly influence their physicochemical and biological properties .
Properties
IUPAC Name |
N-(3-ethylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-2-10-5-3-6-11(9-10)14-13(15)12-7-4-8-16-12/h3-9H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYXMCFKTCIPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701276899 | |
| Record name | N-(3-Ethylphenyl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136340-89-1 | |
| Record name | N-(3-Ethylphenyl)-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136340-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Ethylphenyl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Nitro-Substituted Derivatives
- N-(2-Nitrophenyl)-2-thiophenecarboxamide (): Structure: Features a nitro group at the ortho-position of the phenyl ring. Synthesis: Prepared via refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile, yielding crystals with a melting point of 397 K. Crystallography: Exhibits dihedral angles of 13.53° (molecule A) and 8.50° (molecule B) between the phenyl and thiophene rings. Weak C–H⋯O/S interactions dominate the crystal packing .
Fluoro-Substituted Derivatives
Alkyl-Substituted Derivatives
Modifications to the Thiophene Core
Sulfanyl and Sulfonamide Additions
- N-(4-Fluorophenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide ():
- Structure : Incorporates a sulfanyl group at the 3-position of the thiophene ring and a trifluoromethylbenzyl moiety.
- Synthesis Complexity : Requires multi-step procedures for introducing sulfanyl groups, contrasting with simpler carboxamide syntheses (e.g., ).
- Applications : The sulfanyl group may enhance binding to hydrophobic pockets in target proteins, though specific biological data are unavailable .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-ethylphenyl)-2-thiophenecarboxamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves coupling 2-thiophenecarbonyl chloride with 3-ethylaniline in an aprotic solvent (e.g., acetonitrile or dichloromethane) under reflux. A base like triethylamine is added to neutralize HCl byproducts. Yield optimization requires controlled temperatures (60–80°C) and inert atmospheres to prevent side reactions. Purification via recrystallization or column chromatography ensures >90% purity .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms substituent positions (e.g., ethylphenyl group at ~7.1–7.4 ppm for aromatic protons, thiophene protons at ~6.9–7.3 ppm) .
- IR Spectroscopy : Identifies key functional groups (amide C=O stretch ~1650–1680 cm⁻¹, thiophene C-S stretch ~650–750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z for C13H13NOS: 231.08) .
Q. How does the electronic structure of the thiophene ring influence the compound’s reactivity?
- Methodological Answer : The thiophene’s electron-rich aromatic system enhances electrophilic substitution reactivity. Computational data (e.g., HOMO-LUMO gaps from PubChem) predict nucleophilic attack sites, while the carboxamide group directs regioselectivity in further derivatization. Substituent effects (e.g., electron-donating ethyl group on phenyl) modulate solubility and stability .
Advanced Research Questions
Q. What strategies can reconcile discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentrations). To resolve conflicts:
- Use orthogonal assays (e.g., fluorescence-based binding assays vs. functional cellular assays) .
- Standardize protocols (e.g., IC50 determination under identical pH/temperature conditions).
- Perform meta-analyses of dose-response curves to identify outliers .
Q. How can computational modeling predict the binding affinity of this compound to potential protein targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., TRPM8 ion channels, as seen in structurally related carboxamides) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns trajectories).
- QSAR Models : Corrogate electronic descriptors (e.g., logP, polar surface area) with activity data from analogs .
Q. What in vitro assays are appropriate for evaluating the pharmacokinetic properties of this compound?
- Methodological Answer :
- Caco-2 Cell Monolayers : Predict intestinal absorption (apparent permeability >1×10⁻⁶ cm/s indicates high bioavailability).
- Microsomal Stability Assays : Measure metabolic half-life using liver microsomes (e.g., t1/2 >30 min suggests suitability for oral administration).
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction (critical for dose optimization) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?
- Methodological Answer :
- Solvent Selection : Replace dichloromethane with greener solvents (e.g., ethyl acetate) to reduce toxicity.
- Continuous Flow Reactors : Improve yield consistency and reduce reaction times compared to batch processes .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
Notes
- Avoid commercial sources (e.g., BenchChem) per guidelines; prioritize PubChem, NIST, and peer-reviewed journals.
- Advanced questions emphasize mechanistic and analytical rigor, while basic questions focus on foundational synthesis and characterization.
- Contradictions in biological data require systematic validation through standardized protocols and computational cross-checks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
